Cas no 5687-92-3 (Thietane 1,1-dioxide)
Thietane 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- Thietane 1,1-dioxide
- Trimethylene sulfone
- Thietane-1,1-dioxide
- thietane1,1-dioxide
- thietane, 1,1-dioxide
- NSC101885
- thietan 1,1-dioxid
- NCIOpen2_001916
- 1$l^{6}-thietane-1,1-dione
- KM0041
- FCH1124174
- RP08152
- AX8234128
- V6677
- AM20100397
- 687T923
- InChI=1/C3H6O2S/c4-6(5)2-1-3-6/h1-3H
- 1lambda~6~-thietane-1,1-dione
- 1lambda6-Thietane-1,1-dione
- J-524945
- GKF638T3KC
- 5687-92-3
- Thietane-1,1-dioxide anhydrous
- A8127
- UNII-GKF638T3KC
- FT-0658288
- DTXSID40295433
- SCHEMBL256748
- Thietane dioxide
- NSC-101885
- EN300-82960
- AKOS015856612
- MFCD00088478
- XFV
- T2976
- DTXCID90246571
- DB-050547
- 1lambda-thietane-1,1-dione
- A12652
- 1??-THIETANE-1,1-DIONE
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- MDL: MFCD00088478
- Inchi: 1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2
- InChI Key: FCFMKFHUNDYKEG-UHFFFAOYSA-N
- SMILES: S1(CCC1)(=O)=O
Computed Properties
- Exact Mass: 106.00900
- Monoisotopic Mass: 106.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.3
- Topological Polar Surface Area: 42.5
Experimental Properties
- Color/Form: No data available
- Density: 1.210 (estimate)
- Melting Point: 72.0 to 76.0 deg-C
- Boiling Point: 180°C/30mmHg(lit.)
- Flash Point: 402.5±13.9 °C
- Refractive Index: 1.5156
- PSA: 42.52000
- LogP: 0.88570
Thietane 1,1-dioxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Thietane 1,1-dioxide Customs Data
- HS CODE:2901100000
- Customs Data:
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Thietane 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834908-200mg |
Thietane 1,1-Dioxide |
5687-92-3 | >95% | 200mg |
322.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013677-200mg |
Thietane 1,1-dioxide |
5687-92-3 | 95% | 200mg |
¥277 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84930-200mg |
Thietane 1,1-dioxide |
5687-92-3 | 95% | 200mg |
¥778.0 | 2023-09-06 | |
| TRC | B585408-50mg |
Thietane 1,1-Dioxide |
5687-92-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B585408-100mg |
Thietane 1,1-Dioxide |
5687-92-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B585408-500mg |
Thietane 1,1-Dioxide |
5687-92-3 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T137279-250mg |
Thietane 1,1-dioxide |
5687-92-3 | 250mg |
¥366.00 | 2021-05-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T137279-200mg |
Thietane 1,1-dioxide |
5687-92-3 | 200mg |
¥322.00 | 2021-05-25 | ||
| Alichem | A449041826-5g |
Thietane 1,1-dioxide |
5687-92-3 | 95% | 5g |
$359.10 | 2023-09-01 | |
| Alichem | A449041826-10g |
Thietane 1,1-dioxide |
5687-92-3 | 95% | 10g |
$465.12 | 2023-09-01 |
Thietane 1,1-dioxide Suppliers
Thietane 1,1-dioxide Related Literature
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Giovanna Parisi,Leonardo Degennaro,Claudia Carlucci,Modesto de Candia,Piero Mastrorilli,Alexander Roller,Wolfgang Holzer,Cosimo Damiano Altomare,Vittorio Pace,Renzo Luisi Org. Biomol. Chem. 2017 15 5000
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Simin Sun,Mengyao Zhang,Jiaxi Xu Org. Chem. Front. 2022 9 3335
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3. Preparation, pyrolysis, and photolysis of three sterically crowded alkenes, 3,3,3′,3′,5,5,5′,5′-octamethyl-3,3′,5,5′-tetrahydro-4,4′-bi(4H-pyrazolylidene) 2,2,4,4-tetramethyl-3-(3,3,5,5-tetramethyl-3,5-dihydro-4H-pyrazol-4-ylidene)-thietane 1,1-dioxide and 2,2,2′,2′,4,4,4′,4′-octamethyl-3,3′-bithietanylidene 1,1,1′1′-tetraoxide, potential precursors to the octamethyltetramethyleneethane (TME) biradicalRichard J. Bushby,Stephen Mann,Malini V. Jesudason J. Chem. Soc. Perkin Trans. 1 1984 2457
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Yoshiki Morimoto,Hajime Kurihara,Takamasa Kinoshita experimental implication for intermediacy of α-sultone. Yoshiki Morimoto Hajime Kurihara Takamasa Kinoshita Chem. Commun. 2000 189
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5. Preparation of metallacyclosulphones of nickel, palladium, and platinum and the X-ray crystal structure of trans-2,4-diphenyl-1,1-bis(triphenylarsine)platinathietane-3,3-dioxideKwok W. Chiu,John Fawcett,William Henderson,Raymond D. W. Kemmitt,David R. Russell J. Chem. Soc. Chem. Commun. 1986 41
Additional information on Thietane 1,1-dioxide
Thietane 1,1-dioxide (CAS No. 5687-92-3): Properties, Applications, and Emerging Research Trends
Thietane 1,1-dioxide (CAS No. 5687-92-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This organic compound, characterized by its unique four-membered ring structure, plays a crucial role in various chemical syntheses and material science applications. With the increasing demand for sustainable chemistry solutions and green synthesis methods, Thietane 1,1-dioxide has emerged as a versatile building block for advanced materials and pharmaceuticals.
The molecular structure of Thietane 1,1-dioxide consists of a four-membered ring containing three carbon atoms and one sulfur atom, with two oxygen atoms double-bonded to the sulfur. This configuration imparts unique reactivity, making it valuable for ring-opening polymerization and cross-coupling reactions. Researchers have explored its potential in creating high-performance polymers, which align with the growing interest in biodegradable materials and eco-friendly packaging solutions.
In recent years, Thietane 1,1-dioxide has been investigated for its role in pharmaceutical intermediates. Its ability to act as a precursor for sulfonamide derivatives has opened new avenues in drug discovery, particularly in the development of antimicrobial agents and anti-inflammatory compounds. This aligns with the global focus on combating antibiotic resistance and finding novel therapeutic agents, topics frequently searched in scientific databases and AI-driven research platforms.
Another exciting application of Thietane 1,1-dioxide lies in the field of advanced battery materials. With the surge in electric vehicle (EV) adoption and renewable energy storage demands, researchers are exploring sulfur-containing compounds like Thietane 1,1-dioxide for next-generation lithium-sulfur batteries. This connection to clean energy technologies makes it a hot topic in materials science forums and patent filings.
The synthesis of Thietane 1,1-dioxide typically involves the oxidation of thietane precursors, with careful control of reaction conditions to ensure high purity. Modern flow chemistry techniques have been applied to its production, addressing the industry's need for scalable and efficient synthesis methods. These advancements respond to the frequent searches for "continuous flow synthesis" and "process intensification" in chemical engineering circles.
From an analytical perspective, Thietane 1,1-dioxide can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, while mass spectrometry provides accurate molecular weight confirmation. These characterization methods are crucial for quality control in industrial applications, matching the common queries about "compound verification techniques" in analytical chemistry.
The safety profile of Thietane 1,1-dioxide has been thoroughly studied, with proper handling procedures established for laboratory and industrial use. While not classified as hazardous under standard conditions, appropriate precautions are recommended when working with this compound, especially in concentrated forms. This information addresses the frequent searches for "chemical safety data" and "handling protocols" in research settings.
Looking forward, the research landscape for Thietane 1,1-dioxide appears promising. Recent publications have explored its potential in click chemistry applications and as a ligand in catalytic systems. These developments connect with the broader scientific interest in sustainable catalysis and atom-efficient reactions, topics that dominate modern chemical literature searches.
In the commercial sphere, Thietane 1,1-dioxide finds use as a specialty chemical with applications ranging from electronic materials to adhesive formulations. Its market presence reflects the growing demand for high-performance additives in various industries, particularly in regions with strong electronics and advanced materials sectors. This commercial aspect responds to frequent searches for "specialty chemicals market trends" in business intelligence platforms.
For researchers considering working with Thietane 1,1-dioxide, several key resources are available. The compound's physical properties, including melting point (typically around 80-82°C) and solubility characteristics (soluble in common organic solvents), are well-documented. These practical details address common laboratory queries about "compound handling" and "solubility data" in research workflows.
As the chemical industry continues to evolve toward more sustainable practices, Thietane 1,1-dioxide stands out as an example of how traditional compounds can find new relevance in modern applications. Its versatility across multiple disciplines—from materials science to medicinal chemistry—ensures its continued importance in scientific research and industrial applications alike.
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